

An In-depth Technical Guide to GPI-1046: A Neurotrophic Immunophilin Ligand

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Compound of Interest

Compound Name: MC 1046

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Abstract

GPI-1046 is a synthetic, non-immunosuppressive ligand of the FK506-binding protein (FKBP), which has demonstrated significant neurotrophic and neuroprotective properties in a variety of preclinical models. By binding to FKBP12, GPI-1046 initiates a cascade of intracellular events that promote neuronal survival, regeneration, and functional recovery. This document provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental findings related to GPI-1046, intended to serve as a technical resource for professionals in the field of neuroscience and drug development.

Discovery and History

GPI-1046, chemically identified as 3-(3-pyridyl)-1-propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-pyrrolidinecarboxylate, emerged from research focused on the neurotrophic effects of immunosuppressant drugs like FK506 (tacrolimus).[1][2] Scientists sought to separate the neuroregenerative properties of these compounds from their immunosuppressive activities.[1] The design of GPI-1046 was based on the understanding that FK506's interaction with the immunophilin FKBP-12 was key to its neurotrophic effects, while its immunosuppressive action resulted from the subsequent inhibition of calcineurin by the FK506/FKBP-12 complex.[1][3]

The synthesis of GPI-1046 successfully created a molecule that binds to FKBP-12 but does not interact with calcineurin, thus exhibiting neurotrophic activity without the associated immunosuppression.[1][3] This pivotal development, reported in the mid-to-late 1990s, opened a new avenue for the therapeutic application of immunophilin ligands in neurodegenerative diseases and nerve injury.[1]

Mechanism of Action

GPI-1046 exerts its neurotrophic effects through a multi-faceted mechanism of action, primarily initiated by its binding to FKBP12. While the complete downstream signaling is still under investigation, several key pathways have been elucidated.

2.1. FKBP12 Binding and Neurite Outgrowth:

GPI-1046 binds to the prolyl isomerase active site of FKBP12.[1] This interaction is believed to trigger a conformational change in FKBP12, leading to the activation of downstream signaling cascades that promote neurite outgrowth.[1] In vitro studies have demonstrated that GPI-1046 can elicit neurite outgrowth from sensory neuronal cultures at picomolar concentrations, with maximal effects comparable to nerve growth factor (NGF).[1][2] Interestingly, the neurotrophic potency of GPI-1046 is significantly greater than its apparent affinity for FKBP-12, suggesting an amplification of the signal.[2]

2.2. Upregulation of Glutamate Transporter 1 (GLT1):

GPI-1046 has been shown to upregulate the expression of the glutamate transporter 1 (GLT1) in the prefrontal cortex and nucleus accumbens core.[4] This action is significant as it can reduce excitotoxicity by clearing excess glutamate from the synaptic cleft, a process implicated in various neurodegenerative conditions.

2.3. Modulation of Intracellular Calcium Signaling:

In models of HIV-associated sensory neuropathy, GPI-1046 has been found to attenuate store-operated calcium (SOC) entry and reduce IP3 receptor-mediated calcium release from the endoplasmic reticulum.[4] By modulating intracellular calcium homeostasis, GPI-1046 can protect neurons from calcium-induced apoptosis and dysfunction.

2.4. Upregulation of Presenilin-1 (PS-1) and NMDA Receptor Function:

Studies in animal models of Parkinson's disease have revealed that GPI-1046 treatment can up-regulate the expression of presenilin-1 (PS-1) mRNA and protein.[5] This is noteworthy because PS-1 is critical for normal N-methyl-D-aspartate (NMDA) receptor function.[5] GPI-1046 was found to restore NMDA-mediated synaptic transmission in lesioned rats, suggesting a novel mechanism for improving excitatory neurotransmission.[5]

2.5. Antioxidant Effects:

GPI-1046 has demonstrated the ability to increase striatal glutathione (GSH) levels, a key intracellular antioxidant.[3] This suggests that part of its neuroprotective effect may be mediated by attenuating oxidative stress.[3]

Signaling Pathway of GPI-1046

Caption: Signaling pathways activated by GPI-1046.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from various preclinical studies investigating the efficacy of GPI-1046.

Table 1: In Vitro Neurite Outgrowth Stimulation

Assay System	Parameter	GPI-1046 Concentration	Result	Reference
Chicken Sensory Ganglia	Neurite Outgrowth	1 pM	Significant Enhancement	[1][2]
Chicken Sensory Ganglia	EC50	58 pM	50% of Maximal Stimulation	[2]
Chicken Sensory Ganglia	Maximal Stimulation	1-10 nM	Comparable to Nerve Growth Factor	[1][2]
gp120-induced DRG neurons	Neurite Protection	1-1000 nM (dose-dependent)	Protection from damage	[4]

Table 2: In Vivo Neuroregeneration and Neuroprotection

Animal Model	Lesion/Toxin	GPI-1046 Dose	Outcome	Quantitative Result	Reference
Rat Sciatic Nerve Lesion	Crush Injury	3 or 10 mg/kg s.c.	Axon & Myelin Regeneration	Stimulated regeneration	[1]
Rat Serotonin Neuron Lesion	Parachloroamphetamine	40 mg/kg s.c.	Serotonin Fiber Density	Doubled density in somatosensory cortex	[1]
Mouse Parkinson's Model	MPTP	4 mg/kg s.c.	Striatal TH+ Processes	Doubled the number of spared processes	[2]
Rat Parkinson's Model	6-OHDA	10 mg/kg s.c.	Striatal TH+ Fiber Density	Pronounced increase	[2]
ALS Mouse Model	N/A	50 mg/kg p.o.	Survival	Increased average survival by ~12% (26 days)	[4]
Alcohol-Preferring Rats	Ethanol Intake	20 mg/kg	Ethanol Consumption	~70% reduction	[4]

Table 3: Receptor Binding and Enzyme Inhibition

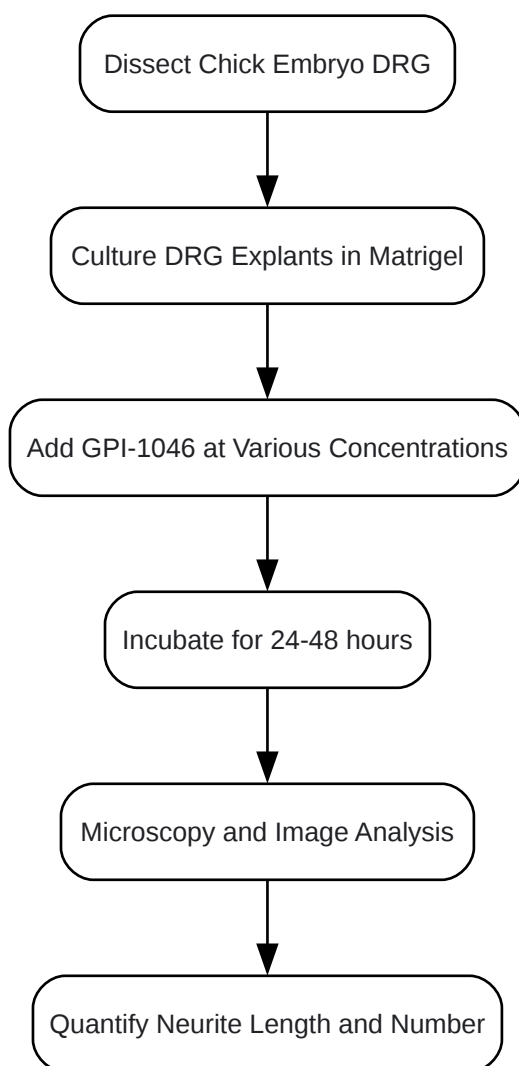
Target	Parameter	GPI-1046	FK506	Reference
FKBP-12	Ki for rotamase inhibition	~7.5 nM	-	[2]
T-cell Proliferation	Inhibition	No inhibition up to 10 μ M	Inhibitory at low nM	[1]

Key Experimental Protocols

4.1. In Vitro Neurite Outgrowth Assay (Chicken Dorsal Root Ganglia)

- Objective: To assess the potency of GPI-1046 in promoting neurite outgrowth.
- Methodology:
 - Dorsal root ganglia (DRG) are dissected from chick embryos.
 - DRG explants are cultured in a suitable medium (e.g., Matrigel) in the absence of exogenously added growth factors.[\[6\]](#)
 - GPI-1046 is added to the culture medium at various concentrations (e.g., 1 pM to 10 nM). [\[1\]](#)[\[2\]](#)
 - Cultures are incubated for a defined period (e.g., 24-48 hours).
 - Neurite outgrowth is quantified by measuring the length and/or number of neurites extending from the explant, often using microscopy and image analysis software.
- Reference: Steiner et al., 1997, PNAS.[\[1\]](#)

Experimental Workflow: In Vitro Neurite Outgrowth Assay



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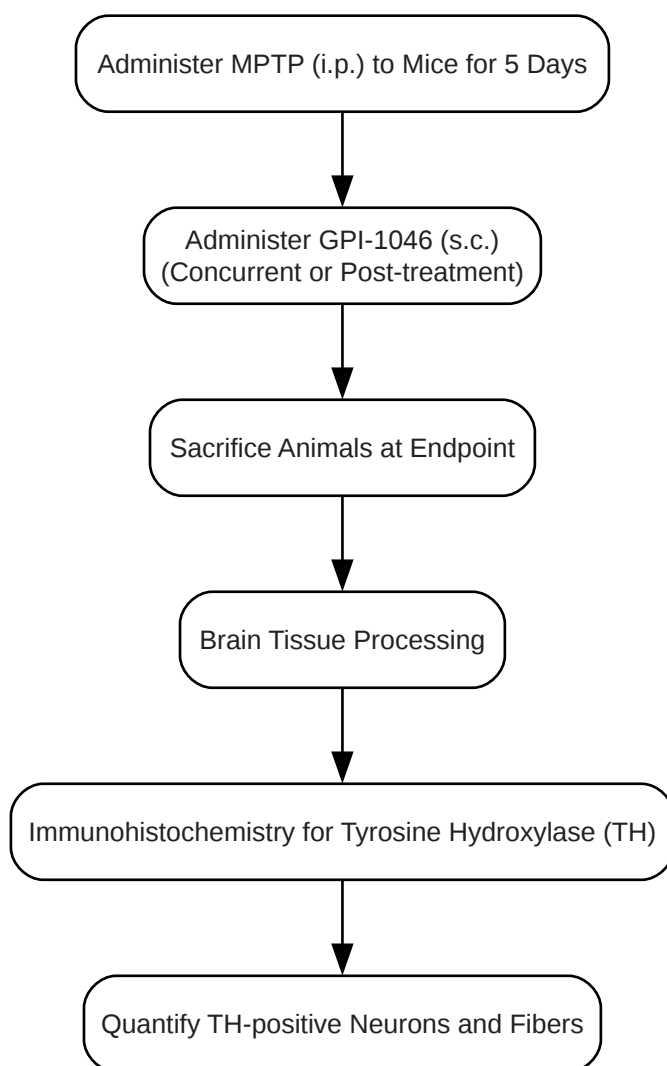
Caption: Workflow for assessing in vitro neurite outgrowth.

4.2. In Vivo Parkinson's Disease Model (MPTP-induced)

- Objective: To evaluate the neuroprotective and/or neurorestorative effects of GPI-1046 in a mouse model of Parkinson's disease.
- Methodology:
 - Male CD1 mice receive daily intraperitoneal (i.p.) injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at 30 mg/kg for five days to induce dopaminergic neurodegeneration.[1]

- GPI-1046 is administered via subcutaneous (s.c.) injection. Dosing paradigms can vary, for example:
 - Concurrent Dosing: Daily GPI-1046 (e.g., 4 mg/kg) administered 30 minutes before each MPTP injection and for a subsequent period.[\[2\]](#)
 - Post-treatment Dosing: Daily GPI-1046 treatment initiated a specified time after the final MPTP injection.[\[1\]](#)
- Animals are sacrificed at a predetermined time point after MPTP treatment.
- Brain tissue is processed for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons and fibers in the striatum and substantia nigra to assess the extent of dopaminergic sparing or regeneration.
- Reference: Steiner et al., 1997, PNAS.[\[1\]](#)

Experimental Workflow: MPTP Mouse Model



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Caption: Workflow for the in vivo MPTP mouse model.

Discussion and Future Directions

GPI-1046 represents a significant advancement in the development of neurotrophic agents. Its ability to promote neuronal survival and regeneration without causing immunosuppression makes it an attractive candidate for the treatment of a range of neurological disorders. Preclinical studies have demonstrated its potential in models of peripheral nerve injury, Parkinson's disease, and other conditions characterized by neuronal damage.

However, it is important to note that the translation of these promising preclinical findings to clinical efficacy has been challenging. For instance, studies in MPTP-treated primates did not

show the same regenerative effects observed in rodents, suggesting potential species-specific differences in the response to GPI-1046.[7][8] Further research is needed to fully elucidate the complex signaling pathways modulated by GPI-1046 and to identify the patient populations most likely to benefit from this therapeutic approach.

Future investigations should focus on:

- Identifying more specific downstream targets of the FKBP12/GPI-1046 complex.
- Exploring the therapeutic potential of GPI-1046 in a wider range of neurodegenerative and psychiatric disorders.
- Conducting well-designed clinical trials to definitively assess the safety and efficacy of GPI-1046 in human patients.

Conclusion

GPI-1046 is a potent, non-immunosuppressive immunophilin ligand with well-documented neurotrophic properties in preclinical models. Its multifaceted mechanism of action, involving the modulation of several key intracellular signaling pathways, underscores its potential as a therapeutic agent for neurological disorders. While clinical translation remains a hurdle, the extensive body of research on GPI-1046 provides a solid foundation for continued investigation and development in the quest for effective treatments for neurodegeneration and nerve injury.

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